molecular formula C14H20ClN3O2 B2428690 2-[(2-chloropyridin-4-yl)formamido]-N,N,4-trimethylpentanamide CAS No. 1218192-74-5

2-[(2-chloropyridin-4-yl)formamido]-N,N,4-trimethylpentanamide

Numéro de catalogue B2428690
Numéro CAS: 1218192-74-5
Poids moléculaire: 297.78
Clé InChI: FPPLBRCFLNUBKP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[(2-chloropyridin-4-yl)formamido]-N,N,4-trimethylpentanamide, also known as CP-690,550, is a small molecule drug that has been developed as a selective inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that is primarily expressed in immune cells and plays a crucial role in the signaling pathways that control the differentiation, proliferation, and activation of T cells. CP-690,550 has been investigated as a potential therapeutic agent for a range of immune-mediated diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Mécanisme D'action

2-[(2-chloropyridin-4-yl)formamido]-N,N,4-trimethylpentanamide exerts its therapeutic effects by selectively inhibiting JAK3-mediated signaling pathways in T cells. JAK3 is a key component of the signaling pathways that control the differentiation, proliferation, and activation of T cells, and its inhibition leads to a reduction in cytokine production and T cell activation. This results in a reduction in inflammation and disease activity in immune-mediated diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Biochemical and Physiological Effects
2-[(2-chloropyridin-4-yl)formamido]-N,N,4-trimethylpentanamide has been shown to have specific biochemical and physiological effects on the immune system. In vitro studies have demonstrated that 2-[(2-chloropyridin-4-yl)formamido]-N,N,4-trimethylpentanamide selectively inhibits JAK3-mediated signaling pathways in T cells, leading to a reduction in cytokine production and T cell activation. This results in a reduction in inflammation and disease activity in immune-mediated diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of 2-[(2-chloropyridin-4-yl)formamido]-N,N,4-trimethylpentanamide for lab experiments is its selectivity for JAK3-mediated signaling pathways in T cells. This allows researchers to investigate the specific role of JAK3 in immune-mediated diseases and the potential therapeutic effects of JAK3 inhibition. However, one limitation of 2-[(2-chloropyridin-4-yl)formamido]-N,N,4-trimethylpentanamide is that it may have off-target effects on other JAK family members, particularly JAK1. This can complicate the interpretation of experimental results and may limit the therapeutic potential of 2-[(2-chloropyridin-4-yl)formamido]-N,N,4-trimethylpentanamide in certain diseases.

Orientations Futures

There are several potential future directions for research on 2-[(2-chloropyridin-4-yl)formamido]-N,N,4-trimethylpentanamide and its applications in immune-mediated diseases. One area of interest is the development of combination therapies that target multiple signaling pathways in the immune system. 2-[(2-chloropyridin-4-yl)formamido]-N,N,4-trimethylpentanamide has been shown to be effective in combination with other drugs such as methotrexate in the treatment of rheumatoid arthritis, and further investigation of combination therapies may lead to improved clinical outcomes.
Another potential direction for research is the investigation of the long-term safety and efficacy of 2-[(2-chloropyridin-4-yl)formamido]-N,N,4-trimethylpentanamide in patients with immune-mediated diseases. While clinical trials have demonstrated the short-term efficacy of 2-[(2-chloropyridin-4-yl)formamido]-N,N,4-trimethylpentanamide, further research is needed to determine its long-term effects on disease progression, joint damage, and other clinical outcomes.
Finally, there is potential for the development of new JAK3 inhibitors with improved selectivity and efficacy. While 2-[(2-chloropyridin-4-yl)formamido]-N,N,4-trimethylpentanamide has shown promising results in preclinical and clinical trials, the development of new drugs with improved pharmacological properties may lead to more effective treatments for immune-mediated diseases.

Méthodes De Synthèse

The synthesis of 2-[(2-chloropyridin-4-yl)formamido]-N,N,4-trimethylpentanamide involves several steps, starting with the reaction of 2-chloropyridine-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N,N,4-trimethylpentane-1,3-diamine to form the amide intermediate, which is subsequently reacted with formic acid to form the final product. The synthesis of 2-[(2-chloropyridin-4-yl)formamido]-N,N,4-trimethylpentanamide has been optimized to produce high yields and purity, and the compound can be obtained in both crystalline and amorphous forms.

Applications De Recherche Scientifique

2-[(2-chloropyridin-4-yl)formamido]-N,N,4-trimethylpentanamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications in immune-mediated diseases. In vitro studies have demonstrated that 2-[(2-chloropyridin-4-yl)formamido]-N,N,4-trimethylpentanamide selectively inhibits JAK3-mediated signaling pathways in T cells, leading to a reduction in cytokine production and T cell activation. In vivo studies in animal models have shown that 2-[(2-chloropyridin-4-yl)formamido]-N,N,4-trimethylpentanamide is effective in reducing inflammation and disease activity in models of rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Clinical trials of 2-[(2-chloropyridin-4-yl)formamido]-N,N,4-trimethylpentanamide in patients with rheumatoid arthritis have shown that the drug is effective in reducing disease activity and improving clinical outcomes. In a phase II study, 2-[(2-chloropyridin-4-yl)formamido]-N,N,4-trimethylpentanamide was shown to be superior to placebo in reducing the signs and symptoms of rheumatoid arthritis, as well as improving physical function and reducing joint damage. Further clinical trials have investigated the efficacy of 2-[(2-chloropyridin-4-yl)formamido]-N,N,4-trimethylpentanamide in other immune-mediated diseases, including psoriasis and inflammatory bowel disease, with promising results.

Propriétés

IUPAC Name

2-chloro-N-[1-(dimethylamino)-4-methyl-1-oxopentan-2-yl]pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN3O2/c1-9(2)7-11(14(20)18(3)4)17-13(19)10-5-6-16-12(15)8-10/h5-6,8-9,11H,7H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPPLBRCFLNUBKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N(C)C)NC(=O)C1=CC(=NC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.